molecular formula C15H21NO4 B5316811 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide

2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide

Cat. No. B5316811
M. Wt: 279.33 g/mol
InChI Key: UNQPXDZFBSJIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as MDCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MDCA belongs to the class of coumarin derivatives that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits the activation of NF-κB and MAPK pathways, and reduces the production of inflammatory cytokines. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits cell proliferation, induces apoptosis, and reduces migration and invasion. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces the production of inflammatory cytokines, inhibits the activation of inflammatory pathways, and reduces tissue damage. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide research. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its pharmacokinetic and pharmacodynamic properties need to be studied in vivo to determine its bioavailability and efficacy. Third, its potential therapeutic applications need to be explored in different disease models, including cancer, inflammation, and neurodegenerative diseases. Finally, its safety and toxicity need to be evaluated in preclinical and clinical studies before it can be considered for clinical use.

Synthesis Methods

2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide can be synthesized by a simple one-pot reaction between 6-methoxy-2,2-dimethylchroman-4-one and N-(2-bromoacetyl)-2-methoxyaniline in the presence of potassium carbonate. The reaction yields 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has shown promising results in inhibiting the growth of tumor cells, inducing apoptosis, and reducing the migration and invasion of cancer cells. In inflammation research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of inflammatory pathways. In neurodegenerative disease research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function.

properties

IUPAC Name

2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2)8-12(16-14(17)9-18-3)11-7-10(19-4)5-6-13(11)20-15/h5-7,12H,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQPXDZFBSJIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)OC)NC(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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